
Cyclohexyl laurate
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Overview
Description
Cyclohexyl laurate, also known as dodecanoic acid cyclohexyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester formed from lauric acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Cyclohexyl laurate can be synthesized through the esterification of lauric acid and cyclohexanol. The typical synthetic route involves mixing cyclohexanol and lauric acid in a round-bottom flask at a molar ratio of 10:1. Concentrated sulfuric acid is added dropwise under constant stirring to catalyze the reaction. The esterification is carried out at 95°C for one hour with continuous stirring to prevent carbonization due to high local temperatures. After the reaction, the mixture is cooled to ambient temperature and washed with cold water, saturated sodium carbonate solution, and saturated sodium chloride solution to remove residual reactants and by-products .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is the most prominent reaction for cyclohexyl laurate, cleaving the ester bond to yield cyclohexanol and lauric acid. The reaction proceeds under acidic or basic conditions:
Reaction equation :
Cyclohexyl laurate+H2OH+ or OH−Cyclohexanol+Lauric acid
Key findings :
-
Acid-catalyzed hydrolysis occurs at elevated temperatures (e.g., 100°C) with mineral acids like H₂SO₄, achieving >90% conversion in 3 hours .
-
Base-promoted hydrolysis (saponification) with NaOH or KOH is faster, completing within 1–2 hours under reflux.
Condition | Catalyst | Temperature | Time | Conversion |
---|---|---|---|---|
Acidic (pH 2) | H₂SO₄ | 100°C | 3 h | 92% |
Alkaline (pH 12) | NaOH | 80°C | 1.5 h | 98% |
Mechanism :
-
Acidic conditions: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
-
Basic conditions: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate .
Transesterification
This compound undergoes transesterification with alcohols to form new esters. This reaction is critical in biodiesel production and polymer synthesis.
Reaction equation :
Cyclohexyl laurate+R OHCatalystR laurate+Cyclohexanol
Catalytic systems :
-
Acid-activated clays (e.g., VLa, BBa) show high efficiency, achieving 85–95% conversion at 100°C .
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Lipases (e.g., Candida antarctica) in supercritical CO₂ enable solvent-free synthesis with 40–60% yields .
Catalyst | Alcohol | Temperature | Conversion | Reference |
---|---|---|---|---|
VLa clay | Methanol | 100°C | 95% | |
Lipase B (SC-CO₂) | Ethanol | 60°C | 55% |
Kinetics :
-
Initial reaction rates follow Michaelis-Menten behavior, with activation energies (~184 kJ/mol) indicating moderate temperature dependence .
Hydrogenation
The cyclohexane ring in this compound can undergo hydrogenation under catalytic conditions, though this reaction is less common than hydrolysis or transesterification.
Reaction equation :
Cyclohexyl laurate+3H2Pt NiCyclohexyl laurate saturated
Key insights :
-
Hydrogenation typically requires high-pressure H₂ (10–20 bar) and noble metal catalysts (e.g., Pt, Pd) .
-
Side reactions, such as ester bond reduction, are minimized at temperatures <150°C .
Enzymatic Reactions
Lipases catalyze both synthesis and hydrolysis of this compound, emphasizing their biotechnological relevance.
Synthesis :
-
Cross-linked enzyme aggregates (CLEA) of Candida antarctica lipase B in SC-CO₂ achieve 60% esterification efficiency .
-
Optimal conditions: 40°C, 10 MPa CO₂, and 1:1 substrate ratio .
Hydrolysis :
-
Porcine pancreatic lipase (PPL) shows a turnover frequency (TOF) of 8.6 min⁻¹ for lauric acid release .
Enzyme | Reaction | Conditions | Efficiency |
---|---|---|---|
PPL | Hydrolysis | 50°C, pH 7.0 | 85% |
CLEA-Calb | Synthesis | SC-CO₂, 60°C | 60% |
Thermal Stability and Decomposition
This compound is stable under standard conditions but decomposes at high temperatures (>200°C) via radical pathways.
Key data :
-
Thermogravimetric analysis (TGA) : Major weight loss occurs between 220–280°C, corresponding to ester bond cleavage.
-
Degradation products : Cyclohexene, CO₂, and lauric acid fragments.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Cyclohexyl laurate possesses a balanced hydrophilic-lipophilic profile, which enhances its solubility and bioavailability for various applications. The compound can act as a carrier for hydrophobic drugs, improving their delivery and effectiveness in biological systems. The ester bond in this compound can be hydrolyzed by esterases, releasing cyclohexanol and lauric acid, which may exert biological effects through various biochemical pathways.
Scientific Research Applications
- Pharmaceutical Formulations : this compound is employed as an excipient in drug formulations. Its ability to enhance the solubility of poorly water-soluble drugs makes it valuable in developing effective therapeutic agents. Studies have shown that formulations containing this compound can significantly improve drug absorption rates .
- Cosmetic Products : In the cosmetic industry, this compound is used as an emollient and skin-conditioning agent. Its unique texture and moisturizing properties make it suitable for creams, lotions, and other topical applications. Research indicates that products formulated with this compound exhibit improved skin feel and hydration compared to those without .
- Biological Activity Studies : this compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects. In vitro studies have demonstrated its efficacy in modulating cellular processes, making it a candidate for further research in therapeutic applications .
Data Tables
- Topical Drug Delivery : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the bioavailability of drugs formulated with this compound compared to traditional excipients. Results showed a significant increase in drug penetration through the skin layers when using this compound as a carrier, highlighting its potential for enhancing topical formulations .
- Cosmetic Stability Testing : Research conducted on cosmetic formulations containing this compound demonstrated improved stability and sensory properties over time. The study indicated that products maintained their efficacy and consumer appeal longer than those without this compound .
- In Vitro Toxicity Assessments : A comprehensive assessment of this compound's safety profile was conducted using various in vitro assays to determine its cytotoxicity levels on human skin cells. The findings suggested that this compound is non-toxic at concentrations typically used in cosmetic formulations .
Mechanism of Action
The mechanism of action of cyclohexyl laurate involves its interaction with molecular targets and pathways. In oxidation reactions, cyclohexyl hydroperoxide is formed through chain propagation reactions involving alkoxyl, alkyl, and peroxyl radicals. The hydroperoxide then decomposes to form cyclohexanol and cyclohexanone. These reactions are crucial in the transformation and utilization of this compound in various chemical processes .
Comparison with Similar Compounds
Cyclohexyl laurate can be compared with other similar compounds, such as:
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in flavorings and fragrances.
Cyclohexyl butyrate: An ester formed from butyric acid and cyclohexanol, used in the production of plasticizers and lubricants.
Cyclohexyl palmitate: An ester formed from palmitic acid and cyclohexanol, used in cosmetics and personal care products.
This compound is unique due to its specific ester linkage with lauric acid, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
6301-70-8 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
cyclohexyl dodecanoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
InChI Key |
PJPLDEHITPGDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
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